N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Brand Name: Vulcanchem
CAS No.: 1183362-22-2
VCID: VC2826991
InChI: InChI=1S/C13H11F3N2O/c1-17-10-3-5-11(6-4-10)19-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3
SMILES: CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

CAS No.: 1183362-22-2

Cat. No.: VC2826991

Molecular Formula: C13H11F3N2O

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline - 1183362-22-2

Specification

CAS No. 1183362-22-2
Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
IUPAC Name N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Standard InChI InChI=1S/C13H11F3N2O/c1-17-10-3-5-11(6-4-10)19-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3
Standard InChI Key AMPKCSDOQIIDTD-UHFFFAOYSA-N
SMILES CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Canonical SMILES CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Introduction

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound with the molecular formula C13H11F3N2OC_{13}H_{11}F_3N_2O. It is characterized by its trifluoromethyl-substituted pyridine ring and aniline derivative structure. This compound is primarily of interest for its potential applications in medicinal chemistry, agrochemicals, and material sciences due to its unique physicochemical properties.

Molecular Characteristics

  • Molecular Formula: C13H11F3N2OC_{13}H_{11}F_3N_2O

  • Molecular Weight: 268.23 g/mol

  • IUPAC Name: N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline

  • SMILES Notation: CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F .

Structural Features

The compound consists of:

  • A trifluoromethyl group (CF3-CF_3) attached to a pyridine ring.

  • An ether linkage connecting the pyridine to a methylated aniline moiety.

  • A planar aromatic system that contributes to its stability and reactivity.

Synthesis

The synthesis of N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves:

  • Preparation of the trifluoromethyl-substituted pyridine precursor via electrophilic substitution reactions.

  • Formation of the ether bond between the pyridine derivative and the hydroxylated aniline compound.

  • Methylation of the aniline group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Detailed synthetic protocols are not widely available but can be inferred from similar etherification reactions in organic chemistry.

Medicinal Chemistry

Compounds containing trifluoromethyl groups are often explored for their pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity. While specific biological activities of N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline remain underexplored, its structural analogs have been investigated for:

  • Anti-inflammatory activity via molecular docking studies .

  • Potential as enzyme inhibitors due to their aromaticity and electron-withdrawing groups.

Agrochemicals

The trifluoromethyl-pyridine moiety is a common feature in herbicides and pesticides, suggesting potential utility in crop protection formulations.

Material Science

The compound's electronic properties, influenced by the CF3-CF_3 group, may find applications in designing advanced materials such as liquid crystals or organic semiconductors.

Spectroscopy

Analytical characterization methods likely include:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR for structural confirmation.

    • Signals corresponding to the aromatic protons and methyl group.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=268m/z = 268, confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Bands corresponding to C-H stretching (aromatic), C-F vibrations, and ether functionalities.

Computational Studies

Computational tools like molecular docking or density functional theory (DFT) calculations can provide insights into its electronic structure and potential binding affinities with biological targets .

Safety and Environmental Considerations

Trifluoromethylated compounds are known for their persistence in the environment due to strong C-F bonds, raising concerns about bioaccumulation and toxicity:

  • Toxicity: Limited data is available, but aromatic amines are generally associated with potential mutagenicity.

  • Degradation: The compound may resist biodegradation, necessitating proper disposal protocols.

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